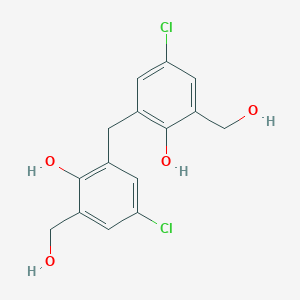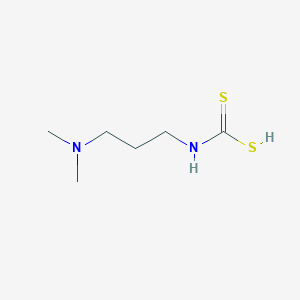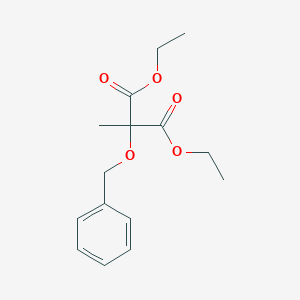
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isobutyl groups and four hydroxyl groups attached to a dioxo-diphosphorinane ring. This compound is often used in various industrial applications, particularly as a flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane typically involves the reaction of appropriate phosphorane precursors with isobutyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the dioxo groups can yield hydroxyl derivatives .
Scientific Research Applications
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Widely used as a flame retardant in the production of plastics, textiles, and other materials.
Mechanism of Action
The mechanism of action of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane involves its interaction with molecular targets and pathways. The compound’s flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-diphosphorinane: Similar structure but lacks the dioxo groups.
Tetrahydroxyquinone: Contains hydroxyl groups but has a different ring structure.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different ring structure and functional groups.
Uniqueness
1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is unique due to its combination of isobutyl groups, hydroxyl groups, and dioxo groups, which confer specific chemical and physical properties. Its flame retardant properties and potential biological activities make it distinct from other similar compounds .
Properties
IUPAC Name |
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,3,5,6-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYUAJJICVNRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872769 |
Source


|
| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124788-09-6 |
Source


|
| Record name | 1,4-Diphosphorinane-2,3,5,6-tetrol, 1,4-bis(2-methylpropyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124788-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)













